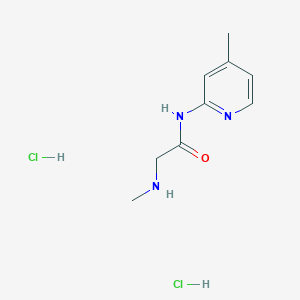

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-N-(4-methylpyridin-2-yl)acetamide dihydrochloride is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structure and potential applications. Although direct studies on this compound are limited, insights can be drawn from related research on its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions starting from basic pyridine derivatives. For example, a two-step sequence was used to prepare derivatives of pyrido[2,3-d]pyrimidin-4(1H)-one from 2-chloro-6-methylpyridine-3-carbonitrile, showcasing the complexity of synthesizing pyridine-related compounds (Kobayashi et al., 2007).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to determine the arrangement of atoms within a compound. For instance, analysis of similar compounds has revealed significant details about their molecular conformation and intermolecular interactions, which are crucial for understanding their chemical behavior (Helliwell et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with a pyridine core can vary widely, depending on the functional groups present. For example, reactions with acetamidine in tetrahydrofuran have been used to furnish 2-methylpyrimidin-4(3H)-ones, demonstrating the reactivity of the pyridine moiety under different conditions (Roberts et al., 1994).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are key to understanding its behavior in various environments. Studies on similar compounds have detailed their crystalline structures and provided insights into the physical properties that influence their chemical stability and solubility (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are fundamentally influenced by the molecular structure of the compound. Analysis of related acetamide derivatives has revealed their potential as anticonvulsants, highlighting the importance of understanding the chemical properties for potential therapeutic applications (Camerman et al., 2005).

Scientific Research Applications

Green Chemistry in Drug Discovery : A study by Reddy, Ramana Reddy, & Dubey (2014) discusses environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of acetamides. This highlights the role of green chemistry in drug design and discovery.

Chemical Oxidation of Acetamides : Pailloux et al. (2007) describe the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its oxidation reactivity. The study showcases the chemical oxidation of these compounds, emphasizing the importance of understanding reactivity channels in medicinal chemistry. Link to study.

Synthesis of Acetamide Derivatives : A study by Kobayashi et al. (2007) outlines a two-step synthesis of acetamide derivatives. This provides insights into innovative synthetic methods in pharmaceutical chemistry.

Effect on Learning and Memory : Yu Wen-guo (2011) investigated the impact of a specific acetamide compound on the learning and memory abilities of mice. This study demonstrates the potential neurological applications of acetamide derivatives. Link to study.

Anticancer Activity of Acetamide Derivatives : Karaburun et al. (2018) synthesized 1H-inden-1-one substituted acetamide derivatives and investigated their anticancer activity. This study highlights the potential therapeutic applications of these compounds in cancer treatment. Link to study.

Chemosensory Applications : Park et al. (2015) developed a chemosensor using an acetamide derivative for monitoring Zn2+ concentrations in living cells and aqueous solution. This research showcases the application of acetamide derivatives in biochemical sensing technologies. Link to study.

Environmental Impact of Acetamide Herbicides : Clark & Goolsby (1999) studied the occurrence and transport of acetochlor, a specific acetamide herbicide, in streams of the Mississippi River Basin. This research contributes to understanding the environmental impact of acetamide-based herbicides. Link to study.

Neuroprotective Effects in Japanese Encephalitis : Ghosh et al. (2008) synthesized and evaluated the therapeutic efficacy of a novel anilidoquinoline derivative, which is an acetamide, in treating Japanese encephalitis. The study shows significant antiviral and antiapoptotic effects, indicating potential neuroprotective applications. Link to study.

properties

IUPAC Name |

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-7-3-4-11-8(5-7)12-9(13)6-10-2;;/h3-5,10H,6H2,1-2H3,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSMWIZULSRGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CNC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)